CCR5 Antagonism: Comparable Potency but Distinct Scaffold Positioning
2-Methyl-8-(piperazin-1-yl)quinoline exhibits CCR5 antagonism with an IC₅₀ range of 692 nM to 2.00 µM in calcium mobilization assays . This activity is comparable to its positional isomer, 4-(piperazin-1-yl)quinoline, which lacks the 2-methyl group and displays the same IC₅₀ range . While the potency is equivalent, the 8-substituted piperazine offers a distinct vector for further derivatization compared to the 4-substituted analog, potentially enabling access to different chemical space and patent landscapes.
| Evidence Dimension | CCR5 Antagonism Potency |
|---|---|
| Target Compound Data | IC₅₀ = 692 nM - 2.00 µM |
| Comparator Or Baseline | 4-(Piperazin-1-yl)quinoline: IC₅₀ = 692 nM - 2.00 µM |
| Quantified Difference | No significant difference in potency; scaffold geometry differs. |
| Conditions | Calcium mobilization assay |
Why This Matters
This confirms that the target compound retains key biological activity of the quinoline-piperazine class while offering a distinct substitution pattern for SAR exploration and IP positioning.
